molecular formula C6H11ClN4O B2541033 3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 2219369-05-6

3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2541033
CAS No.: 2219369-05-6
M. Wt: 190.63
InChI Key: UXDORQHFVHGYKV-UHFFFAOYSA-N
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Description

3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C6H11ClN4O and its molecular weight is 190.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyrazole Heterocycles

The pyrazole moiety, recognized as a pharmacophore, plays a significant role in numerous biologically active compounds, making it a focal point for both combinatorial and medicinal chemistry. These derivatives showcase a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors underscores the importance of these heterocycles in medicinal chemistry, highlighting their extensive use as synthons in organic synthesis. The synthesis involves condensation followed by cyclization, employing common reagents like phosphorus oxychloride, dimethyl formamide, and hydrazine, under various conditions including microwave irradiation, to yield heterocyclic appended pyrazoles with potential bioactivities (Dar & Shamsuzzaman, 2015).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, have shown significant promise in antitumor activities. Structures such as 4(5)-aminoimidazol-5(4)-carboxamide and benzimidazole have been reviewed for their efficacy in anticancer applications, some of which have advanced to preclinical testing stages. These compounds are of interest for both new antitumor drug discovery and synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Pyrazoline Derivatives for Anticancer Agents

The heterocyclic compound pyrazoline, characterized by its electron-rich nitrogen content, has been the focus of extensive research due to its dynamic applications, especially in anticancer activity. Various synthetic strategies have been employed to develop pyrazoline derivatives, demonstrating significant biological effects. This research underscores the potential of pyrazoline as a promising moiety for anticancer activity, motivating further exploration into this heterocyclic compound (Ray et al., 2022).

Pyrazolines and Antifungal Pharmacophores

Research on small molecules against Fusarium oxysporum, the pathogen responsible for Bayoud disease affecting date palms, has identified pyrazoline-based compounds as effective antifungal agents. This study highlighted specific compounds with antifungal pharmacophore sites, contributing valuable insights into the development of targeted molecules for combating fungal pathogens (Kaddouri et al., 2022).

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While the specific future directions for “3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride” are not mentioned in the search results, pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

Properties

IUPAC Name

5-amino-N,2-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c1-8-6(11)4-3-5(7)9-10(4)2;/h3H,1-2H3,(H2,7,9)(H,8,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDORQHFVHGYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219369-05-6
Record name 3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
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